(2-Chloro-5-nitrophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
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Overview
Description
(2-Chloro-5-nitrophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone is a member of piperazines.
Scientific Research Applications
Anticancer and Antituberculosis Studies
Compounds similar to (2-Chloro-5-nitrophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone have been synthesized and tested for their potential in anticancer and antituberculosis activities. A study by Mallikarjuna, Padmashali, and Sandeep (2014) involved the synthesis of derivatives using reductive amination and screened them against human breast cancer cell lines and tuberculosis bacteria. Some compounds exhibited significant antituberculosis and anticancer activity, notably against the MDA-MB-435 breast cancer cell line and the M. tb H37Rv tuberculosis strain (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural Characterization in Drug Synthesis
Eckhardt et al. (2020) reported the crystal and molecular structure of a compound similar to this compound, which was a side product in the synthesis of a new anti-tuberculosis drug. This highlights the compound's relevance in the structural understanding of new pharmaceuticals (Eckhardt et al., 2020).
Antiinflammatory and Antibacterial Agents
A study by Ravula et al. (2016) involved the synthesis of novel pyrazoline derivatives, including compounds structurally similar to this compound. These compounds were tested for antiinflammatory and antibacterial activities, with some showing potent effects (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives, including those structurally related to this compound, and evaluated their antimicrobial activity. The study found variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Properties
Molecular Formula |
C17H15Cl2N3O3 |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
(2-chloro-5-nitrophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-12-2-1-3-13(10-12)20-6-8-21(9-7-20)17(23)15-11-14(22(24)25)4-5-16(15)19/h1-5,10-11H,6-9H2 |
InChI Key |
JYGBRVPWIRJDJI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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